Unveiling the Atomic Architecture: A Technical Guide to Nickel Telluride Crystal Structures
Unveiling the Atomic Architecture: A Technical Guide to Nickel Telluride Crystal Structures
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structures and space groups of various nickel telluride (NiTe) compounds, targeting researchers, scientists, and professionals in drug development. The document summarizes key crystallographic data, details experimental protocols for structure determination, and presents a visual representation of the relationships between different nickel telluride phases.
Introduction to Nickel Telluride Crystal Structures
Nickel tellurides are a class of inorganic compounds with diverse stoichiometries and crystal structures, leading to a range of interesting physical and chemical properties. Understanding the precise atomic arrangement within these materials is crucial for predicting their behavior and designing novel applications. The primary method for elucidating these structures is X-ray diffraction (XRD), coupled with Rietveld refinement for detailed analysis of powder diffraction data.
Crystallographic Data of Common Nickel Telluride Phases
The crystallographic data for the most common nickel telluride phases are summarized in the table below. These compounds exhibit a variety of crystal systems, from hexagonal and trigonal to monoclinic, reflecting the versatile bonding between nickel and tellurium atoms.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| NiTe | Hexagonal | P6₃/mmc (194) | 3.99 | 3.99 | 5.29 | 90 | 90 | 120 | [1] |
| NiTe | Rhombohedral | R3m | 7.06 | 7.06 | 7.06 | 31.75 | 31.75 | 31.75 | [2] |
| NiTe₂ | Trigonal | P-3m1 (164) | 3.8581 | 3.8581 | 5.2644 | 90 | 90 | 120 | [3][4] |
| Ni₃Te₂ | Monoclinic | P2₁/m (11) | 7.537 | 3.804 | 6.103 | 90 | 91.159 | 90 | [5][6] |
| Ni₂Te₃ | Hexagonal | - | - | - | - | - | - | - | [7] |
Note: The crystallographic data for Ni₂Te₃ was mentioned to be hexagonal, but specific lattice parameters were not provided in the search results.
Experimental Protocols for Crystal Structure Determination
The determination of nickel telluride crystal structures predominantly relies on powder X-ray diffraction (XRD) analysis. The following sections outline the typical experimental workflow, from material synthesis to data analysis.
Synthesis of Nickel Telluride Powders
Several methods have been successfully employed for the synthesis of nickel telluride powders, each yielding materials with potentially different crystallite sizes and phase purities.
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Mechanochemical Synthesis: This solvent-free method involves the high-energy ball milling of elemental nickel and tellurium powders in the desired stoichiometric ratio.[7]
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Precursors: High-purity nickel powder and tellurium powder.
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Apparatus: High-energy planetary ball mill with stainless steel vials and balls.
-
Procedure:
-
The stoichiometric amounts of Ni and Te powders are sealed in the milling vial under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
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The ball-to-powder mass ratio is typically maintained at 10:1.[7]
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Milling is performed for several hours (e.g., 1 to 12 hours) at a constant rotational speed (e.g., 500 rpm).[8]
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The resulting powder is then collected for characterization.
-
-
-
Self-Flux Method: This technique is suitable for growing larger single crystals of compounds like NiTe₂.[3][9]
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Procedure: A mixture of nickel and an excess of tellurium is heated to a high temperature in a sealed, evacuated quartz ampoule and then slowly cooled, allowing crystals to form from the tellurium-rich flux.
-
-
Solvothermal/Hydrothermal Method: This approach involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure, using a suitable solvent.[4][10]
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Precursors: A nickel salt (e.g., nickel acetate), a tellurium source (e.g., sodium tellurite), a reducing agent (e.g., ascorbic acid), and a surfactant (e.g., CTAB) are dissolved in a solvent (e.g., water or ethanol).[10][11]
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Procedure: The mixture is heated in an autoclave for a specific duration (e.g., 24 hours at 180°C) to facilitate the formation of nickel telluride nanocrystals.[10][11]
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Powder X-ray Diffraction (XRD) Data Collection
Once the nickel telluride powder is synthesized, XRD is used to obtain a diffraction pattern, which is a fingerprint of its crystal structure.
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Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is commonly used.[7][12]
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Sample Preparation: A fine powder of the nickel telluride sample is uniformly spread on a sample holder. To improve particle statistics and reduce preferred orientation effects, sample rotation during data collection is often employed.[12]
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Data Collection Parameters:
Data Analysis: Rietveld Refinement
The Rietveld method is a powerful computational technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[14][15]
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Software: Commonly used software packages for Rietveld refinement include FullProf, GSAS-II, and TOPAS.[12][16]
-
Refinement Procedure:
-
Initial Model: An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. This information can often be obtained from crystallographic databases or previous studies.
-
Background Refinement: The background of the diffraction pattern is modeled and subtracted.
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Profile Parameters: The peak shape, width, and asymmetry are refined to match the experimental peaks.
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Structural Parameters: The lattice parameters, atomic coordinates, and site occupancy factors are refined to minimize the difference between the calculated and observed diffraction patterns.
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Goodness-of-Fit: The quality of the refinement is assessed using various figures of merit, such as the weighted residual profile (Rwp) and the goodness-of-fit (χ²).
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Visualization of Nickel Telluride Phases
The following diagram illustrates the relationship between the common nickel telluride stoichiometries and their corresponding crystal structures and space groups.
Caption: Relationship between different nickel telluride stoichiometries and their crystal structures.
This guide provides a foundational understanding of the crystal structures of nickel tellurides and the experimental techniques used to determine them. Further research into the specific properties arising from these structures will be crucial for their application in various scientific and technological fields.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. 2dsemiconductors.com [2dsemiconductors.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. mp-31103: Ni3Te2 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2dsemiconductors.com [2dsemiconductors.com]
- 10. Nickel Cobalt Telluride Nanorods for Sensing the Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 15. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 16. cacrdelhi.com [cacrdelhi.com]
